Chloramine-T trihydraté

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tosylchloramide sodium trihydrate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Chloramine-T trihydrate, also known as Tosylchloramide, is a chlorinated and deprotonated sulfonamide . It is primarily used as a mild disinfectant . Its primary targets are microorganisms, including bacteria and fungi . It acts as a source of electrophilic chlorine , which can interact with various biological molecules in these organisms.

Mode of Action

Chloramine-T trihydrate acts as an oxidizing agent . It releases active chlorine when dissolved in water . This active chlorine can oxidize various biological molecules, disrupting the normal functions of microorganisms . For example, it can oxidize hydrogen sulfide to sulfur and iodide to iodine monochloride (ICl) . ICl rapidly undergoes electrophilic substitution predominantly with activated aromatic rings, such as those of the amino acid tyrosine .

Biochemical Pathways

For instance, the oxidation of hydrogen sulfide to sulfur can disrupt energy production in bacteria, as hydrogen sulfide is involved in certain bacterial metabolic pathways .

Result of Action

The result of Chloramine-T trihydrate’s action is the effective killing or inhibition of microorganisms, including bacteria and fungi . This makes it useful as a disinfectant in various settings, including healthcare and research laboratories.

Action Environment

It may undergo degradation on long-term exposure to the atmosphere Therefore, it should be stored under appropriate conditions to maintain its efficacy

Analyse Biochimique

Biochemical Properties

Chloramine-T trihydrate acts as an oxidizing agent and is involved in various biochemical reactions . It serves as a source of halonium cation and nitrogen anion, functioning as a base and nucleophile . Its reactivity with a wide range of functional groups allows it to participate in different molecular transformations .

Cellular Effects

Chloramine-T trihydrate has been reported to have a low degree of cytotoxicity and has been used in direct contact with tissues . It is known to cause burns by all exposure routes

Molecular Mechanism

The molecular mechanism of Chloramine-T trihydrate involves its active (electrophilic) chlorine . Its reactivity is similar to that of sodium hypochlorite . It can convert iodide to iodine monochloride (ICl), which rapidly undergoes electrophilic substitution predominantly with activated aromatic rings .

Temporal Effects in Laboratory Settings

Chloramine-T trihydrate is known to degrade over time when exposed to the atmosphere . It releases chlorine at 130 °C and melts at 167–169 °C . It is not stable in the water dissolved form .

Dosage Effects in Animal Models

The effects of Chloramine-T trihydrate can vary with different dosages in animal models . For example, rainbow trout are more tolerant to Chloramine-T trihydrate than goldfish or koi

Metabolic Pathways

It is known to act as an oxidizing agent and can participate in redox reactions .

Transport and Distribution

Given its solubility in water , it is likely to be distributed in aqueous compartments within cells and tissues.

Subcellular Localization

Given its role as a reagent in organic synthesis , it is likely to interact with various biomolecules in different subcellular compartments

Méthodes De Préparation

La chloramine-T trihydratée est synthétisée par oxydation de la toluènesulfonamide avec de l'hypochlorite de sodium. L'hypochlorite de sodium est produit in situ à partir d'hydroxyde de sodium et de chlore (Cl₂) . Les conditions réactionnelles impliquent généralement le maintien d'un pH basique pour assurer la stabilité du produit. Les méthodes de production industrielles suivent des voies de synthèse similaires, mais à plus grande échelle, garantissant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

La chloramine-T trihydratée subit différents types de réactions chimiques, notamment :

Substitution : Elle peut convertir l'iodure en monochlorure d'iode (ICl), qui subit ensuite une substitution électrophile avec des noyaux aromatiques activés.

Cyclisation : Elle est utilisée comme agent de cyclisation dans la synthèse de l'aziridine, de l'oxadiazole, de l'isoxazole et des pyrazoles.

Les réactifs couramment utilisés dans ces réactions comprennent l'hypochlorite de sodium et le chlore. Les principaux produits formés dépendent de la réaction spécifique, mais comprennent souvent des dérivés oxydés ou substitués des matières premières.

4. Applications de recherche scientifique

La this compounde a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la this compounde implique son rôle d'oxydant. Elle contient du chlore actif (électrophile), qui réagit avec divers substrats pour obtenir une oxydation ou une substitution . Les cibles moléculaires comprennent les sulfures, les iodures et les noyaux aromatiques, conduisant à la formation de produits oxydés ou substitués.

Comparaison Avec Des Composés Similaires

La chloramine-T trihydratée est similaire à d'autres sulfonamides chlorés, tels que :

N-Chlorophénylsulfonamide : Structure et réactivité similaires, avec un pKa de 9,5.

Hypochlorite de sodium : Partage des propriétés oxydantes similaires, mais diffère en termes de stabilité et d'applications spécifiques.

L'unicité de la this compounde réside dans sa stabilité sous forme solide et sa réactivité spécifique avec les noyaux aromatiques et les sulfures, ce qui en fait un réactif polyvalent en synthèse organique et en désinfection .

Propriétés

Numéro CAS |

7080-50-4 |

|---|---|

Formule moléculaire |

C7H10ClNNaO3S |

Poids moléculaire |

246.67 g/mol |

Nom IUPAC |

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate |

InChI |

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 |

Clé InChI |

VNXHKHCRRCXFBX-UHFFFAOYSA-N |

SMILES |

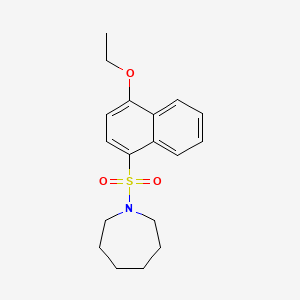

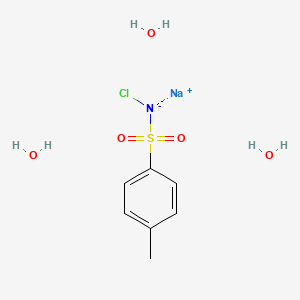

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |

| 7080-50-4 | |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Synonymes |

(N-chloro-p-toluenesulfonamide)sodium chloramine T chloramine-T chloramine-T anhydrous chloramine-T trihydrate chloramine-T, 36Cl-labeled Clorina Euclorina Hydroclonazone sodium p-toluenesulfonchloramide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chloramine-T trihydrate (CAT) acts as an oxidizing biocide. While the exact mechanism is not fully elucidated in the provided papers, research suggests it disrupts bacterial cell walls and membranes, leading to cell death. [, ] For Candida spp., CAT demonstrated effects on both cell wall and membrane permeability. [] This dual action may contribute to its broad-spectrum activity.

A: Chloramine-T trihydrate has the molecular formula C7H7ClNNaO3S•3H2O. It's an N-chloro derivative of p-toluenesulfonamide sodium salt, existing as a trihydrate. [, ]

A: While the provided papers don't delve deep into spectroscopic characterization, papers focusing on synthetic applications often utilize FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of compounds synthesized using CAT. []

A: Chloramine-T trihydrate finds diverse applications in organic synthesis. It acts as an effective nitrogen source in copper-catalyzed aziridination of olefins. [, ] It is also employed for diastereoselective imidation of diaryl sulfides in the presence of a copper catalyst like Cu(OTf)2. [, ]

A: While the provided papers primarily focus on experimental applications, computational studies like Density Functional Theory (DFT) calculations were used to investigate the mechanism of pyrrole synthesis involving CAT. [] These calculations helped identify intermediates and elucidate the reaction pathway.

ANone: The provided papers do not cover PK/PD studies as the focus is not on pharmaceutical applications of Chloramine-T trihydrate.

A: Several studies demonstrate CAT's efficacy against biofilms. In model cooling tower systems, CAT significantly reduced bacterial load on different materials, including glass and PVC. [, ] Additionally, it effectively eradicated mature biofilms in laboratory settings, with efficacy comparable to sodium hypochlorite. []

A: One study assessed the cytotoxicity of CAT against human cells using the hemolysis method. While CAT showed promising antibiofilm activity against Candida spp., it also exhibited hemolytic activity, indicating potential toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B1663209.png)